molecular formula C12H24N2O B13327756 3-Ethyl-[1,4'-bipiperidin]-4-ol

3-Ethyl-[1,4'-bipiperidin]-4-ol

Cat. No.: B13327756
M. Wt: 212.33 g/mol
InChI Key: KNHRFPBYHWYMHA-UHFFFAOYSA-N
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Description

3-Ethyl-[1,4’-bipiperidin]-4-ol is a chemical compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with an ethyl group attached to one of the piperidine rings and a hydroxyl group attached to the other. Bipiperidines are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:

    Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core. This can be achieved through a cyclization reaction of appropriate precursors under basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 3-Ethyl-[1,4’-bipiperidin]-4-ol may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

3-Ethyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4’-Bipiperidine: Lacks the ethyl and hydroxyl groups, making it less versatile in chemical reactions.

    3-Methyl-[1,4’-bipiperidin]-4-ol: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.

    4-Hydroxy-[1,4’-bipiperidin]-3-yl acetate:

Uniqueness

3-Ethyl-[1,4’-bipiperidin]-4-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for modification, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

3-ethyl-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C12H24N2O/c1-2-10-9-14(8-5-12(10)15)11-3-6-13-7-4-11/h10-13,15H,2-9H2,1H3

InChI Key

KNHRFPBYHWYMHA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1O)C2CCNCC2

Origin of Product

United States

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